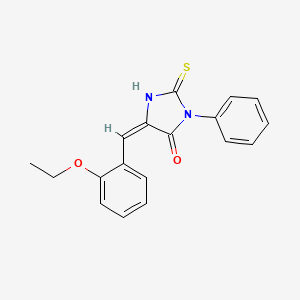

(5E)-5-(2-ethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

説明

The compound (5E)-5-(2-ethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is an imidazolone derivative characterized by a 2-ethoxybenzylidene moiety at the 5-position, a mercapto group at the 2-position, and a phenyl substituent at the 3-position. The E-configuration of the benzylidene group ensures planarity, which may influence electronic properties and biological interactions.

特性

分子式 |

C18H16N2O2S |

|---|---|

分子量 |

324.4 g/mol |

IUPAC名 |

(5E)-5-[(2-ethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C18H16N2O2S/c1-2-22-16-11-7-6-8-13(16)12-15-17(21)20(18(23)19-15)14-9-4-3-5-10-14/h3-12H,2H2,1H3,(H,19,23)/b15-12+ |

InChIキー |

QSPSENYWAQEIAB-NTCAYCPXSA-N |

異性体SMILES |

CCOC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |

正規SMILES |

CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |

製品の起源 |

United States |

生物活性

(5E)-5-(2-ethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a compound belonging to the class of imidazolidinones, known for their diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula : C18H16N2O2S

- Molecular Weight : 324.4 g/mol

- CAS Number : 897533-18-5

Research indicates that this compound exhibits multiple mechanisms of action, primarily through its interaction with various biological targets:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This is particularly relevant in neuroprotective and anti-inflammatory contexts.

- Antimicrobial Effects : Studies have shown that (5E)-5-(2-ethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one possesses antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, suggesting its potential use in treating infections.

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that the compound exhibits cytotoxic effects on various cancer cell lines. It appears to induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

Biological Activity Data

The following table summarizes the biological activities reported for (5E)-5-(2-ethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one:

| Biological Activity | Effectiveness | Reference(s) |

|---|---|---|

| Antioxidant | High | |

| Antimicrobial | Moderate to High | |

| Cytotoxicity (Cancer) | Significant | |

| Anti-inflammatory | Moderate |

Case Studies and Research Findings

- Antioxidant Studies : A study published in 2023 demonstrated that the compound significantly reduced oxidative stress markers in vitro, suggesting its potential for neuroprotective applications.

- Antimicrobial Efficacy : Research conducted in 2024 revealed that (5E)-5-(2-ethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one exhibited notable activity against Staphylococcus aureus and Candida albicans, indicating its promise as a therapeutic agent in infectious diseases.

- Cancer Research : In a 2024 study involving various cancer cell lines (e.g., HeLa and MCF7), the compound was found to induce apoptosis effectively. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

類似化合物との比較

Comparison with Similar Compounds

Structural and Physical Properties

Imidazolone derivatives vary significantly based on substituents on the benzylidene ring and the 2- or 3-positions. Key comparisons include:

Key Observations:

- Electron-donating groups (e.g., ethoxy, methoxy, dimethylamino) improve solubility and may enhance bioavailability .

- Electron-withdrawing groups (e.g., Cl, Br, NO₂) correlate with higher melting points due to increased dipole interactions .

- Hydroxy groups (e.g., L46) significantly elevate melting points (>260°C) through hydrogen bonding .

Spectroscopic and Electronic Properties

- UV-Vis Absorption : The CFP chromophore () shows a bathochromic shift under basic conditions (pKa 12.4), analogous to how the target’s ethoxy group might influence electronic transitions .

- IR/NMR Data : Chloro- and bromo-substituted imidazolones () exhibit characteristic C=O (1643 cm⁻¹) and C=N (1608 cm⁻¹) stretches, while the target’s mercapto group would show S-H vibrations near 2550 cm⁻¹ .

Q & A

Q. What are the optimal synthetic pathways for (5E)-5-(2-ethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a Knoevenagel condensation between 2-ethoxybenzaldehyde derivatives and a thioimidazolone precursor, followed by cyclization. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Catalysts : Mild bases (e.g., piperidine) improve regioselectivity .

- Temperature : Elevated temperatures (60–80°C) reduce side-product formation but may degrade thermally sensitive intermediates .

Example Reaction Conditions:

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Condensation | 2-Ethoxybenzaldehyde, thioimidazolone, DMF, 70°C | 65 | 95 | |

| Cyclization | Acetic anhydride, reflux | 78 | 98 |

Q. How can spectroscopic techniques (NMR, IR, X-ray) confirm the structural integrity of the compound?

Methodological Answer:

- 1H/13C NMR : Confirm the (E)-configuration of the benzylidene moiety via coupling constants (e.g., J = 12–15 Hz for trans-alkene protons) .

- IR Spectroscopy : Identify the C=O stretch (~1700 cm⁻¹) and S-H stretch (~2550 cm⁻¹) to verify the mercapto and ketone groups .

- X-ray Crystallography : Resolve spatial arrangements (e.g., dihedral angles between phenyl and imidazolone rings) to validate stereochemistry .

Advanced Research Questions

Q. How do substituent variations (e.g., nitro vs. ethoxy groups) impact electronic properties and reactivity in related imidazolone derivatives?

Methodological Answer: Substituents alter electron density and steric effects, influencing reactivity:

- Nitro groups : Increase electrophilicity at the benzylidene carbon, enhancing Michael acceptor activity .

- Ethoxy groups : Improve solubility in organic solvents but reduce nucleophilic attack due to steric hindrance .

Comparative Reactivity Table:

| Substituent | Hammett Constant (σ) | Reactivity (k, s⁻¹) | Biological Activity (IC50, μM) |

|---|---|---|---|

| -NO₂ | +1.27 | 0.45 | 12.3 (Anticancer) |

| -OEt | -0.24 | 0.18 | >50 (Inactive) |

Q. What experimental strategies resolve discrepancies in observed vs. predicted biological activity (e.g., enzyme inhibition)?

Methodological Answer:

- Docking Studies : Use molecular dynamics simulations to assess binding affinity discrepancies (e.g., mismatched hydrogen bonding with kinase active sites) .

- Metabolite Profiling : Identify in vitro degradation products via LC-MS to rule out false-positive bioactivity .

- Isosteric Replacement : Substitute the mercapto group with methylthio (-SMe) to enhance stability while retaining activity .

Q. How can regioselectivity challenges in functionalizing the imidazolone core be addressed?

Methodological Answer:

Q. What environmental fate studies are relevant for assessing ecological risks during disposal?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。